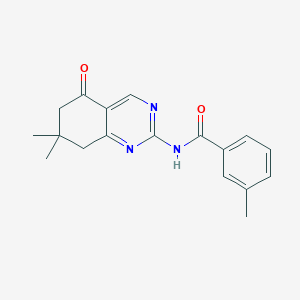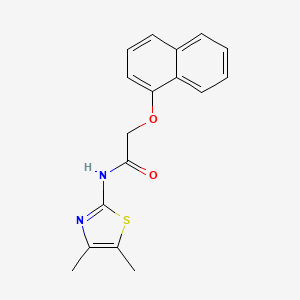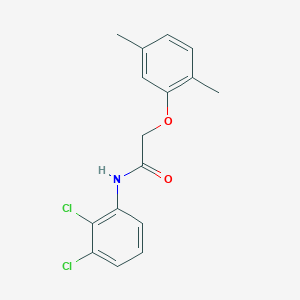![molecular formula C22H17NO3 B5696112 N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. This compound is known for its potential biological activities, including its role as a pancreatic lipase inhibitor . The structure of this compound includes a coumarin core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring.
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired amide bond. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . In cancer research, its cytotoxic effects are believed to be due to its ability to induce apoptosis and arrest the cell cycle .
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide can be compared with other coumarin derivatives such as:
N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar in structure but with different substitution patterns on the aromatic ring.
N-(3,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Another derivative with variations in the position of methyl groups.
3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives: These compounds share the same core structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-13-7-9-19(14(2)11-13)23-21(24)18-12-17-16-6-4-3-5-15(16)8-10-20(17)26-22(18)25/h3-12H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCXLIXDCZOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
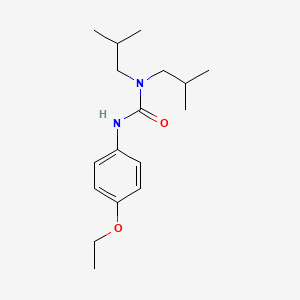
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B5696041.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
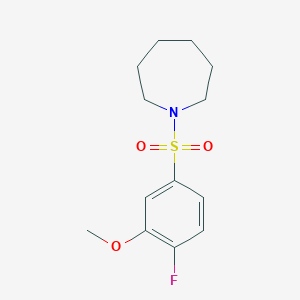
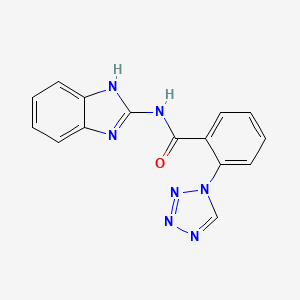
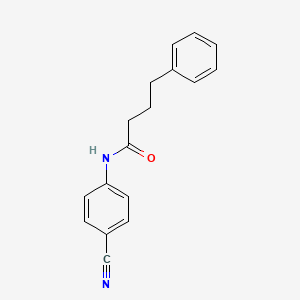
![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
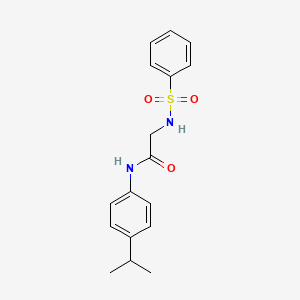
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)
